molecular formula C20H29NO4S B2507011 1-(4-(Isobutylsulfonyl)piperidin-1-yl)-5-phenylpentane-1,5-dione CAS No. 1797980-69-8

1-(4-(Isobutylsulfonyl)piperidin-1-yl)-5-phenylpentane-1,5-dione

Cat. No.: B2507011
CAS No.: 1797980-69-8
M. Wt: 379.52
InChI Key: BXJGBMYHMRCPBX-UHFFFAOYSA-N
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Description

1-(4-(Isobutylsulfonyl)piperidin-1-yl)-5-phenylpentane-1,5-dione is a synthetic organic compound that features a piperidine ring substituted with an isobutylsulfonyl group and a phenylpentane-1,5-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Isobutylsulfonyl)piperidin-1-yl)-5-phenylpentane-1,5-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the isobutylsulfonyl group. The phenylpentane-1,5-dione moiety is then attached through a series of coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-(Isobutylsulfonyl)piperidin-1-yl)-5-phenylpentane-1,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

1-(4-(Isobutylsulfonyl)piperidin-1-yl)-5-phenylpentane-1,5-dione has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and phenylpentane-1,5-dione analogs. Examples are:

Uniqueness

1-(4-(Isobutylsulfonyl)piperidin-1-yl)-5-phenylpentane-1,5-dione is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The isobutylsulfonyl group, in particular, may enhance the compound’s solubility and stability, making it a valuable scaffold for drug development .

Properties

IUPAC Name

1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]-5-phenylpentane-1,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO4S/c1-16(2)15-26(24,25)18-11-13-21(14-12-18)20(23)10-6-9-19(22)17-7-4-3-5-8-17/h3-5,7-8,16,18H,6,9-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJGBMYHMRCPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CCCC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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